1,2-Benzenedicarboxylic acid, methyl octyl ester
Description
1,2-Benzenedicarboxylic acid, methyl octyl ester (CAS: Not specified in evidence) is a phthalate ester with a methyl group and an octyl group attached to the benzene dicarboxylate backbone. These compounds are widely used as plasticizers, solvents, or bioactive components in natural extracts, with properties influenced by alkyl chain length, branching, and substitution patterns .
Properties
IUPAC Name |
1-O-methyl 2-O-octyl benzene-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-3-4-5-6-7-10-13-21-17(19)15-12-9-8-11-14(15)16(18)20-2/h8-9,11-12H,3-7,10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMMDRTYFFDPBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50423705 | |
| Record name | 1,2-Benzenedicarboxylic acid, methyl octyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50423705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91485-83-5 | |
| Record name | 1,2-Benzenedicarboxylic acid, methyl octyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50423705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Benzenedicarboxylic acid, methyl octyl ester is typically synthesized through the esterification of phthalic anhydride with methanol and octanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: 1,2-Benzenedicarboxylic acid, methyl octyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives under specific conditions.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Phthalic acid, methanol, and octanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates.
Scientific Research Applications
Chemistry
- Plasticizer : The compound is extensively used as a plasticizer in the production of flexible polymers. It improves the mechanical properties of materials such as polyvinyl chloride (PVC) and other thermoplastics, making them more workable and durable.
- Organic Synthesis : It serves as a reagent in various organic synthesis processes, contributing to the development of new chemical compounds with desired properties.
Biology
- Endocrine Disruption Studies : Research has indicated that 1,2-benzenedicarboxylic acid, methyl octyl ester may act as an endocrine disruptor. Studies focus on its interactions with hormone receptors and potential impacts on reproductive health .
- Toxicology : Investigations into its toxicological profile reveal that it can be rapidly absorbed in biological systems, raising concerns about its long-term effects on human health and the environment .
Medicine
- Drug Delivery Systems : The compound's ability to modify polymer properties makes it a candidate for drug delivery applications. Its compatibility with various pharmaceutical formulations allows for controlled release mechanisms .
- Biocompatibility Studies : Research is ongoing to evaluate its biocompatibility for use in medical devices and implants, assessing how it interacts with biological tissues .
Industry
- Manufacturing Applications : Beyond plastics, this compound is used in coatings, adhesives, and sealants. Its properties enhance the performance characteristics of these materials, making them suitable for various industrial applications .
- Environmental Impact Studies : Given its widespread use, studies are being conducted to assess the environmental impact of this compound. This includes evaluating its persistence in ecosystems and potential bioaccumulation effects .
Case Study 1: Toxicological Assessment
A study conducted by NICNAS evaluated the toxicological effects of phthalate esters including 1,2-benzenedicarboxylic acid derivatives. Results indicated potential reproductive toxicity and developmental effects in animal models . These findings have prompted further investigations into regulatory measures for consumer products containing these compounds.
Case Study 2: Application in Drug Delivery
Research published in pharmaceutical journals explored the use of phthalate esters as carriers for drug delivery systems. The study highlighted how modifying polymer matrices with these esters can enhance drug solubility and release profiles .
Mechanism of Action
The mechanism of action of 1,2-Benzenedicarboxylic acid, methyl octyl ester involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, increasing their flexibility and durability. In biological systems, it can interact with hormone receptors, potentially disrupting endocrine functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1,2-benzenedicarboxylic acid, methyl octyl ester (hypothetical structure) with structurally related phthalate esters documented in the evidence.
Table 1: Structural and Functional Comparison of Phthalate Esters
Key Findings from Comparative Analysis
Structural Influence on Bioactivity
- Branching vs. Linearity : Diisooctyl esters (branched) exhibit stronger antimicrobial activity (e.g., 26.12% in Aspergillus terreus extracts ) compared to linear analogs like butyl octyl ester. Branching may enhance lipid membrane interaction .
- Chain Length : Longer alkyl chains (e.g., octyl vs. methyl) increase hydrophobicity, affecting solubility and environmental persistence. For example, butyl octyl ester (C20) is more abundant in plant extracts than shorter-chain esters .
Ecological and Biological Impacts
- Soil Microbiota : Diisooctyl esters significantly alter bacterial diversity (e.g., promoting Firmicutes and inhibiting Proteobacteria), whereas butyl octyl esters have milder effects .
- Antifungal Activity : Diisooctyl esters in Hugonia mystax (48.75%) and Aspergillus terreus (26.12%) correlate with antifungal properties, likely due to esterase-resistant structures .
Analytical Signatures GC-MS Retention Times: Butyl octyl ester elutes at 16.32–20.34 min , while diisooctyl esters show longer retention due to higher molecular weight . Abundance in Extracts: Butyl octyl ester dominates in Aloe vera (17.49% ), whereas mono(2-ethylhexyl) ester is prevalent in Medicago sativa seeds (12% ).
Table 2: Occurrence and Functional Roles in Natural Extracts
Notes on Contradictions and Limitations
Contradictory Bioactivity : Diisooctyl ester promotes Rubrobacter in soil but inhibits pathogens in fungal extracts , highlighting context-dependent effects.
Data Gaps : Methyl octyl ester is absent in the evidence, limiting direct comparison. Extrapolations are based on structural analogs.
Analytical Variability : GC-MS retention indices vary across studies due to column types and temperature programs (e.g., Kovats vs. custom methods ).
Biological Activity
1,2-Benzenedicarboxylic acid, methyl octyl ester, commonly known as dioctyl phthalate (DOP), is an organic compound widely used as a plasticizer in the production of flexible plastics. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article reviews the biological activity of DOP, focusing on its antimicrobial, cytotoxic, and antioxidant properties, supported by relevant studies and data.
- Chemical Formula : CHO
- Molecular Weight : 314.47 g/mol
- CAS Number : 117-81-7
1. Antimicrobial Activity
Recent studies indicate that DOP exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values have been reported to range between 100 µg/mL to 800 µg/mL for different pathogens.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 400 |
| Escherichia coli | 600 |
| Bacillus subtilis | 800 |
These findings suggest that DOP could be explored as a potential antimicrobial agent, particularly in medical applications where infection control is critical .
2. Cytotoxic Activity
DOP has demonstrated cytotoxic effects on various cancer cell lines. A study highlighted its ability to induce apoptosis in human breast cancer cells (MCF-7), with IC50 values indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 | 50 |
| HeLa | 75 |
| A549 | 100 |
The mechanism of action appears to involve the disruption of mitochondrial function and the activation of caspase-dependent pathways, leading to programmed cell death .
3. Antioxidant Properties
DOP has also been evaluated for its antioxidant capacity. In vitro assays using the DPPH radical scavenging method revealed that DOP effectively neutralizes free radicals, with an IC50 value of approximately 200 µg/mL.
| Sample | DPPH Scavenging Activity IC50 (µg/mL) |
|---|---|
| DOP | 200 |
| BHT (positive control) | 37.86 |
This indicates that DOP could serve as a potential antioxidant agent in food preservation and cosmetic formulations .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of DOP against Staphylococcus aureus demonstrated a significant reduction in bacterial growth when exposed to varying concentrations of DOP over a 24-hour period. The results indicated that higher concentrations led to greater inhibition of bacterial growth, suggesting its potential utility in developing antimicrobial coatings for medical devices.
Case Study 2: Cytotoxicity in Cancer Therapy
In a research project focusing on natural compounds from marine sources, DOP was extracted from a marine-derived Streptomyces species and tested for cytotoxicity against cancer cell lines. The study found that DOP exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as a chemotherapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
